

# R-4066 Safety and Toxicity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**R-4066** is the active metabolite of the prodrug Fostamatinib, a first-in-class oral spleen tyrosine kinase (Syk) inhibitor. Fostamatinib is approved for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous treatment. Upon oral administration, Fostamatinib is rapidly and completely hydrolyzed by intestinal alkaline phosphatases to **R-4066**, which is responsible for the entirety of the drug's biological activity. This guide provides a comprehensive overview of the non-clinical safety and toxicity data for **R-4066**, compiled from regulatory submissions to the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).

### **Mechanism of Action: Syk Inhibition**

**R-4066** is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a key mediator of signal transduction downstream of various immunoreceptors, including the Fc receptor (FcR) and the B-cell receptor (BCR). In conditions like ITP, autoantibodies opsonize platelets, leading to their recognition by Fcy receptors on macrophages and subsequent phagocytosis and destruction. By inhibiting Syk, **R-4066** blocks this intracellular signaling cascade, thereby reducing the destruction of antibody-coated platelets.





Click to download full resolution via product page

Mechanism of action of **R-4066** in inhibiting platelet destruction.

## **Non-Clinical Safety Assessment Workflow**

The non-clinical safety evaluation of **R-4066** followed a standard workflow designed to characterize the potential toxicities of a new chemical entity. This involved a battery of in vitro and in vivo studies to assess safety pharmacology, acute and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.





Click to download full resolution via product page

A generalized workflow for non-clinical safety assessment.

# Summary of Non-Clinical Safety and Toxicity Data

The following tables summarize the key quantitative findings from the non-clinical safety and toxicity studies of Fostamatinib (and its active metabolite **R-4066**).

### **Table 1: Acute Toxicity**



| Species | Route | Vehicle       | LD50        | Clinical Signs                                       |
|---------|-------|---------------|-------------|------------------------------------------------------|
| Rat     | Oral  | Not specified | >2000 mg/kg | No mortality or significant clinical signs reported. |
| Mouse   | Oral  | Not specified | >2000 mg/kg | No mortality or significant clinical signs reported. |

**Table 2: Repeat-Dose Toxicity** 



| Species | Duration | Route | NOAEL<br>(mg/kg/day)        | Target Organs<br>and Key<br>Findings                                                                        |
|---------|----------|-------|-----------------------------|-------------------------------------------------------------------------------------------------------------|
| Rat     | 13 weeks | Oral  | 40 (Females), 80<br>(Males) | Liver (hepatocellular hypertrophy), Adrenal glands (cortical hypertrophy), Kidney (tubular basophilia).     |
| Rat     | 26 weeks | Oral  | 20 (Females), 40<br>(Males) | Similar to 13-<br>week study, with<br>the addition of<br>bone marrow<br>hypocellularity at<br>higher doses. |
| Monkey  | 13 weeks | Oral  | 50                          | Gastrointestinal effects (emesis, diarrhea), decreased body weight.                                         |
| Monkey  | 39 weeks | Oral  | 25                          | Similar to 13-<br>week study, with<br>some evidence<br>of renal tubular<br>degeneration at<br>higher doses. |

**Table 3: Carcinogenicity** 



| Species | Duration  | Route       | Doses<br>(mg/kg/day)                                | Key Findings                                 |
|---------|-----------|-------------|-----------------------------------------------------|----------------------------------------------|
| Mouse   | 104 weeks | Oral Gavage | 50, 150, 500/250<br>(dose reduction)                | No evidence of drug-related carcinogenicity. |
| Rat     | 104 weeks | Oral Gavage | Males: 10, 25,<br>45, 80; Females:<br>5, 12, 24, 40 | No evidence of drug-related carcinogenicity. |

**Table 4: Genotoxicity** 

| Assay                                   | System                     | Concentration/<br>Dose  | Metabolic<br>Activation | Result                    |
|-----------------------------------------|----------------------------|-------------------------|-------------------------|---------------------------|
| Bacterial<br>Reverse<br>Mutation (Ames) | S. typhimurium,<br>E. coli | Up to 5000 μ<br>g/plate | With and without<br>S9  | Negative                  |
| In Vitro<br>Chromosomal<br>Aberration   | Human<br>Lymphocytes       | Up to 25 μg/mL          | With and without<br>S9  | Positive<br>(clastogenic) |
| In Vivo<br>Micronucleus                 | Rat Bone<br>Marrow         | Up to 2000<br>mg/kg     | N/A                     | Negative                  |

# **Table 5: Reproductive and Developmental Toxicity**



| Study Type                                | Species | NOAEL<br>(mg/kg/day)               | Key Findings                                                                                                        |
|-------------------------------------------|---------|------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Fertility and Early Embryonic Development | Rat     | Maternal: 11; Fetal: 40            | No effects on male or female fertility.                                                                             |
| Embryo-fetal<br>Development               | Rat     | Maternal: 10; Fetal: 10            | Increased post-<br>implantation loss, fetal<br>malformations (renal,<br>major vessel, skeletal)<br>at higher doses. |
| Embryo-fetal<br>Development               | Rabbit  | Maternal: 10; Fetal: 10            | Increased post-<br>implantation loss and<br>fetal variations at<br>higher doses.                                    |
| Pre- and Postnatal<br>Development         | Rat     | Maternal: 10; F1<br>Generation: 10 | No adverse effects on parturition, lactation, or pup development.                                                   |

# **Experimental Protocols for Key Non-Clinical Studies Repeat-Dose Toxicity Studies**

- Animals: Sprague-Dawley rats and Cynomolgus monkeys were used.
- Dosing: Fostamatinib was administered orally via gavage once daily for the specified duration.
- Observations: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (in monkeys), hematology, clinical chemistry, and urinalysis were monitored.
- Pathology: At the end of the study, a full necropsy was performed, and a comprehensive list
  of tissues was examined microscopically.

# **Carcinogenicity Studies**



- Animals: Crl:CD1(ICR) mice and Crl:CD(SD) rats were used.
- Dosing: Fostamatinib was administered by oral gavage twice daily for 104 weeks.
- Observations: Clinical signs, body weight, food consumption, and survival were monitored throughout the study.
- Pathology: Complete gross necropsy and histopathological examination of a wide range of tissues were performed on all animals.

### **Genotoxicity Studies**

- Ames Test: The assay was conducted using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9 mix).
- In Vitro Chromosomal Aberration Test: Human peripheral blood lymphocytes were treated with R-4066 for 4 hours (with and without S9) and 24 hours (without S9).
- In Vivo Micronucleus Test: Bone marrow from rats treated orally with Fostamatinib was analyzed for the presence of micronucleated polychromatic erythrocytes.

### **Reproductive and Developmental Toxicity Studies**

- Fertility and Early Embryonic Development (Rat): Male rats were dosed for 4 weeks prior to mating and through the mating period. Female rats were dosed for 2 weeks prior to mating, during mating, and until gestation day 7.
- Embryo-fetal Development (Rat and Rabbit): Pregnant animals were dosed daily during the period of organogenesis (gestation days 6-17 for rats and 7-19 for rabbits).
- Pre- and Postnatal Development (Rat): Pregnant rats were dosed from gestation day 6 through lactation day 20.

#### Conclusion

The non-clinical safety profile of **R-4066**, the active metabolite of Fostamatinib, has been extensively evaluated. The compound is not acutely toxic and did not show carcinogenic







potential in 2-year rodent studies. **R-4066** was negative in the in vivo micronucleus assay, indicating a low risk of in vivo genotoxicity, although it did show clastogenic potential in an in vitro chromosomal aberration assay. The primary non-clinical findings in repeat-dose toxicity studies were related to the liver, adrenal glands, and kidneys in rats, and gastrointestinal effects in monkeys. Developmental toxicity, including fetal malformations, was observed at maternally toxic doses in rats. The non-clinical findings have been instrumental in defining the clinical monitoring strategy for Fostamatinib, which includes monitoring of blood pressure, liver function tests, and complete blood counts. This comprehensive non-clinical data package has supported the clinical development and regulatory approval of Fostamatinib for the treatment of chronic ITP.

 To cite this document: BenchChem. [R-4066 Safety and Toxicity Profile: A Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15550620#r-4066-safety-and-toxicity-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com